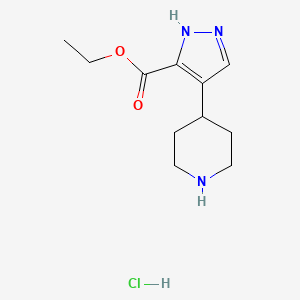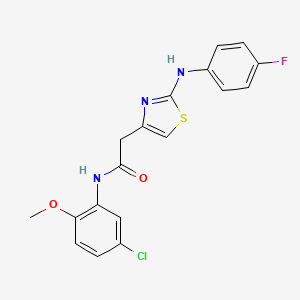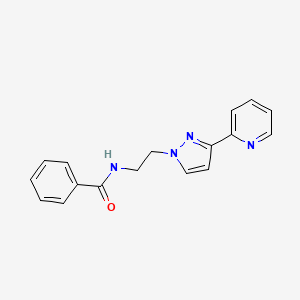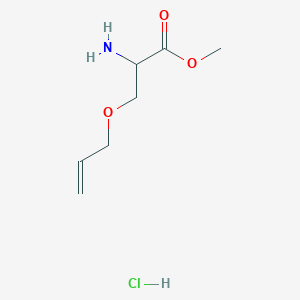
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, commonly known as DFTO, is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields. DFTO is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Approach : N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide and related compounds can be synthesized via novel one-pot methods, offering efficient routes for the production of oxalamides and related compounds (Mamedov et al., 2016).
- Parallel Synthesis Method : A parallel synthesis method using methyl (2,2,2-trifluoroethyl) oxalate has been developed, facilitating the production of a diverse range of N1,N2-substituted aliphatic oxamides (Bogolubsky et al., 2016).
Biofuel Research
- Biofuel Potential : Compounds such as 2,5-dimethylfuran, closely related to this compound, show promise as biofuels. Studies on their combustion characteristics and emissions offer insights into their potential as alternative fuels (Wang et al., 2013).
Fluorescent Chemosensors
- Fluorescent Chemosensors : Derivatives of dimethylfuran, like those in the same chemical family as this compound, have been developed as fluorescent chemosensors, particularly for detecting Fe3+ ions and picric acid (Shylaja et al., 2020).
Photophysical Studies
- Optical and Photophysical Investigation : Research on compounds like (2E)-1-(2,5-Dimethylfuran-3-Yl)-3-(9-Ethyl-9H-Carbazol-3-Yl)Prop-2-en-1-One, related to this compound, has been conducted to explore their optical and photophysical properties, which could have various applications in material science and photophysics (Asiri et al., 2017).
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3/c1-6-3-8(7(2)19-6)4-15-9(17)10(18)16-5-11(12,13)14/h3H,4-5H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGIWDZYSRKRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2417299.png)





![9,9-dimethyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]fluoren-2-amine](/img/structure/B2417307.png)

![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)

![4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2417314.png)
![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)

![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)